molecular formula C14H11N3O2S B2412127 N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)thiophene-3-carboxamide CAS No. 1207029-62-6

N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)thiophene-3-carboxamide

Cat. No. B2412127
CAS RN: 1207029-62-6
M. Wt: 285.32
InChI Key: FYRBZSHCCWMYHH-UHFFFAOYSA-N
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Description

N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)thiophene-3-carboxamide is a chemical compound that has been synthesized for various scientific research applications. This compound has gained significant attention due to its potential therapeutic properties. The purpose of

Scientific Research Applications

Anticancer Agent

Phthalazinone derivatives, such as the compound , have been studied for their potential as anticancer agents . These compounds have shown promising results in preliminary tests, with some displaying significant differences in activity and selectivity depending on the location of the dithiocarbamate moiety .

Antiviral Therapeutics

Compounds containing five-membered heteroaryl amines, which include phthalazinone derivatives, have shown relatively higher antiviral activity against Newcastle disease virus . This suggests that further modification of these amines could lead to effective antiviral therapeutics .

Anti-inflammatory and Neuroprotective Agents

Triazole-pyrimidine hybrids, which can be synthesized from phthalazinone derivatives, have shown promising neuroprotective and anti-inflammatory properties . These compounds have been found to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .

Antifungal Agents

Thiophene nucleus containing compounds, such as the compound , have been reported to possess antifungal properties . This makes them potential candidates for the development of new antifungal drugs .

Antioxidants

Thiophene nucleus containing compounds have also been reported to possess antioxidant properties . This suggests that they could be used in the development of drugs to combat oxidative stress .

Anti-microbial Agents

Thiophene nucleus containing compounds have been reported to possess antimicrobial properties . This suggests that they could be used in the development of new antimicrobial drugs .

Anti-psychotic Agents

Thiophene nucleus containing compounds have been reported to possess anti-psychotic properties . This suggests that they could be used in the development of new anti-psychotic drugs .

Anti-arrhythmic Agents

Thiophene nucleus containing compounds have been reported to possess anti-arrhythmic properties . This suggests that they could be used in the development of new anti-arrhythmic drugs .

Mechanism of Action

Target of Action

The primary target of N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)thiophene-3-carboxamide is the poly (ADP-ribose) polymerase (PARP) . PARP is a family of proteins involved in a number of cellular processes involving mainly DNA repair and programmed cell death.

Mode of Action

N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)thiophene-3-carboxamide acts as a potent inhibitor of PARP . It binds to the active site of the enzyme, preventing it from performing its function in DNA repair. This leads to accumulation of DNA damage in the cells, which can result in cell death, particularly in cancer cells that have defects in other DNA repair pathways.

Biochemical Pathways

The inhibition of PARP by N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)thiophene-3-carboxamide affects the DNA repair pathways When PARP is inhibited, cells are unable to repair DNA damage through the base excision repair pathway, leading to the accumulation of single-strand breaks

Result of Action

The result of N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)thiophene-3-carboxamide’s action is the induction of cell death . By inhibiting PARP and disrupting DNA repair, the compound causes the accumulation of DNA damage in cells. This is particularly lethal to cancer cells, which often have defects in other DNA repair pathways and rely heavily on PARP-mediated repair.

properties

IUPAC Name

N-[(4-oxo-3H-phthalazin-1-yl)methyl]thiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O2S/c18-13(9-5-6-20-8-9)15-7-12-10-3-1-2-4-11(10)14(19)17-16-12/h1-6,8H,7H2,(H,15,18)(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYRBZSHCCWMYHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NNC2=O)CNC(=O)C3=CSC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)thiophene-3-carboxamide

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